molecular formula C9H8N2O4 B11895346 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione

6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione

Cat. No.: B11895346
M. Wt: 208.17 g/mol
InChI Key: FPSYVVPRSCVQMC-UHFFFAOYSA-N
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Description

6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Anthranilic Acid Derivatives: Using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Condensation Reactions: Involving methoxy-substituted anilines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to various substituted quinazolines.

Scientific Research Applications

6-hydroxy-7-methoxy-2,4(1H,3H)-quinazolindione may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would involve the interaction of 6-hydro

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

6-hydroxy-7-methoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H8N2O4/c1-15-7-3-5-4(2-6(7)12)8(13)11-9(14)10-5/h2-3,12H,1H3,(H2,10,11,13,14)

InChI Key

FPSYVVPRSCVQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)NC2=O)O

Origin of Product

United States

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